3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Major Products
Substitution: Formation of 3-substituted pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making this pyridine derivative a candidate for drug discovery.
Medicine: Explored for its potential therapeutic properties. Compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the ethylsulfanyl group may influence the compound’s lipophilicity and membrane permeability. The bromine atom can serve as a reactive site for further functionalization or metabolic transformation.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the bromine substituent, which may result in different reactivity and applications.
3-Bromo-5-(trifluoromethyl)pyridine:
3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents. The presence of bromine, ethylsulfanyl, and trifluoromethyl groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8BrF3N. Its structure features a pyridine ring substituted with a bromine atom, an ethyl sulfanyl group, and a trifluoromethyl group. These substituents influence the compound's reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
- Ethylsulfanylation : The ethyl sulfanyl group is introduced through nucleophilic substitution reactions.
- Trifluoromethylation : The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that similar pyridine compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM/mL .
Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, certain trifluoromethyl-substituted pyridines have been shown to inhibit key enzymes involved in tumor growth and proliferation .
The biological activity of this compound can be attributed to its interaction with biological macromolecules:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to inhibition of metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the ethyl sulfanyl group may facilitate the compound's penetration into cell membranes, enhancing its bioavailability and efficacy against pathogens.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed various pyridine derivatives against standard antibiotics, revealing that compounds similar to this compound exhibited superior antimicrobial activity compared to norfloxacin and fluconazole .
- Anticancer Screening : In a study focusing on pyridine derivatives, several compounds were screened for anticancer activity against human cancer cell lines. Results indicated that certain substitutions on the pyridine ring significantly affected cytotoxicity, suggesting potential for further development in cancer therapeutics .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C8H8BrF3N |
Antimicrobial Activity (MIC) | 2.18 - 3.08 μM/mL |
Anticancer Activity | Induces apoptosis in cancer cells |
Key Mechanism | Enzyme inhibition, membrane disruption |
Properties
IUPAC Name |
3-bromo-2-ethylsulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NS/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMDRDRSQOXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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